molecular formula C11H11BrFN3 B2475203 N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine CAS No. 1153972-67-8

N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No. B2475203
CAS RN: 1153972-67-8
M. Wt: 284.132
InChI Key: FCRXDFURLJGDPQ-UHFFFAOYSA-N
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Description

“N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has a bromine and a fluorine atom on the benzyl group, which could potentially make it a good candidate for certain types of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring attached to a benzyl group. The benzyl group is substituted with bromine and fluorine atoms .


Chemical Reactions Analysis

This compound, like other bromo-fluorobenzyl compounds, could potentially undergo various types of chemical reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromo-fluorobenzyl compounds are typically solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is involved in various synthetic processes. For instance, a related pyrazole derivative, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized using a solvent-free condensation/reduction reaction sequence. This process emphasized operational ease and short reaction time, highlighting the utility of such compounds in efficient chemical synthesis (Becerra, Rojas, & Castillo, 2021).

Biological Activities

Pyrazole derivatives have demonstrated a range of biological activities. For example, pyrazole Schiff bases exhibited potential antibacterial properties against C. albicans and Gram-negative bacteria, indicating the therapeutic applications of such compounds (Feng, Guo, Sun, & Zhao, 2018). Furthermore, pyrazole amide derivatives showed significant antibacterial effects against New Delhi metallo-β-lactamase-1 (NDM-1) positive bacteria, suggesting their role in addressing antibiotic resistance (Ahmad et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c1-16-7-9(6-15-16)14-5-8-2-3-11(13)10(12)4-8/h2-4,6-7,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRXDFURLJGDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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